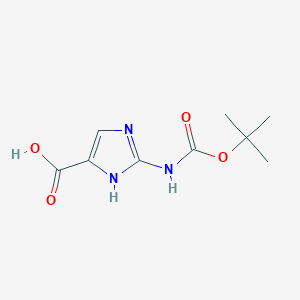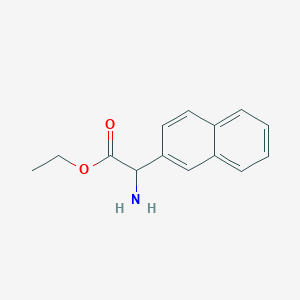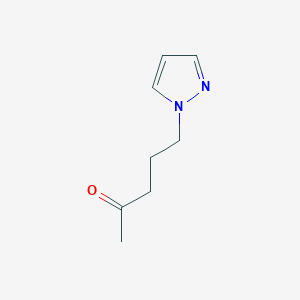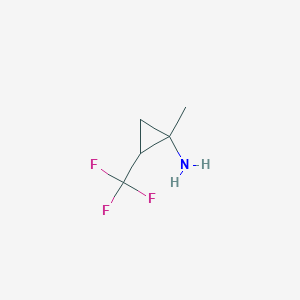
3-(Furan-2-yl)-1-methyl-4-propyl-1h-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Furan-2-yl)-1-methyl-4-propyl-1h-pyrazol-5-amine: is a heterocyclic compound that features a furan ring fused to a pyrazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both furan and pyrazole moieties in its structure imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-1-methyl-4-propyl-1h-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of furan-2-carbaldehyde with hydrazine hydrate to form furan-2-carbohydrazide. This intermediate is then reacted with 1-methyl-4-propyl-1h-pyrazol-5-amine under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, recrystallization, and chromatographic purification to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
3-(Furan-2-yl)-1-methyl-4-propyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at the furan and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted furan and pyrazole derivatives.
科学的研究の応用
3-(Furan-2-yl)-1-methyl-4-propyl-1h-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of novel materials with specific properties, such as conductivity and stability.
作用機序
The mechanism of action of 3-(Furan-2-yl)-1-methyl-4-propyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-(Furan-2-yl)-1-phenyl-1h-pyrazol-5-amine
- 3-(Furan-2-yl)-1-methyl-1h-pyrazol-5-amine
- 3-(Furan-2-yl)-1-methyl-4-ethyl-1h-pyrazol-5-amine
Uniqueness
3-(Furan-2-yl)-1-methyl-4-propyl-1h-pyrazol-5-amine is unique due to the presence of the propyl group at the 4-position of the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may impart specific properties that are valuable in various applications.
特性
分子式 |
C11H15N3O |
|---|---|
分子量 |
205.26 g/mol |
IUPAC名 |
5-(furan-2-yl)-2-methyl-4-propylpyrazol-3-amine |
InChI |
InChI=1S/C11H15N3O/c1-3-5-8-10(9-6-4-7-15-9)13-14(2)11(8)12/h4,6-7H,3,5,12H2,1-2H3 |
InChIキー |
VBELXIDQEMPGLK-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(N(N=C1C2=CC=CO2)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-(tert-Butoxycarbonyl)-2-azabicyclo[4.2.0]octane-1-carboxylic acid](/img/structure/B13538600.png)





![1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-7-yl}methanaminehydrochloride](/img/structure/B13538642.png)


